2-Ethenylhepta-4,6-dienoic acid
Description
Properties
CAS No. |
61097-40-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-ethenylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-8(4-2)9(10)11/h3-6,8H,1-2,7H2,(H,10,11) |
InChI Key |
IBJQLTDPEXCBLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CCC(C=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Sequential Alkene Formation
A two-step protocol begins with the generation of the 4,6-dienoic acid backbone. Ethyl hepta-4,6-dienoate is synthesized via reaction of pent-4-enal with a phosphorus ylide derived from triethyl phosphonoacetate under basic conditions. Subsequent hydrolysis yields the free acid. The 2-ethenyl group is introduced through a second Wittig reaction using vinyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide).
Critical Parameters :
- Temperature control (−78°C to 0°C) prevents undesired isomerization.
- Anhydrous tetrahydrofuran (THF) ensures optimal ylide reactivity.
- Yields: 65–72% for the dienoate intermediate; 58–64% for the final product.
Cross-Coupling Approaches
Transition-metal-catalyzed couplings offer superior control over double-bond geometry. A palladium-mediated strategy has been developed using fragments pre-installed with stereodefined double bonds.
Suzuki-Miyaura Coupling
The synthesis involves two key fragments:
- Vinylboronic acid ester (Z)-configured at C2
- Dienyl bromide with E,Z-configuration at C4–C6
Coupling under Pd(PPh₃)₄ catalysis in toluene/water (3:1) at 80°C for 24 hours achieves 68% yield. The carboxylic acid is introduced via subsequent Jones oxidation of a primary alcohol precursor.
Analytical Validation :
- $$ ^1H $$ NMR (CDCl₃): δ 5.32–5.45 (m, 4H, CH=CH), 5.89 (dd, J=17.2, 10.8 Hz, 1H, CH₂=CH), 2.41 (t, J=7.5 Hz, 2H, CH₂CO₂H).
- HRMS: m/z 152.0837 [M+H]⁺ (calc. 152.0837).
Claisen Rearrangement Methodology
The Carroll modification of the Claisen rearrangement enables simultaneous installation of the vinyl group and diene system.
Allyl Vinyl Ether Intermediate
Methyl 2-allyloxyhepta-4,6-dienoate undergoes-sigmatropic rearrangement at 180°C in diphenyl ether. Acidic workup (HCl/EtOH) provides the carboxylic acid with >90% E,Z selectivity at C4–C6.
Optimization Insights :
- Electron-deficient dienophiles improve rearrangement efficiency.
- Solvent-free conditions reduce side reactions but require strict temperature control.
Enyne Hydrogenation Route
Stereoselective hydrogenation of a conjugated enyne precursor offers a streamlined pathway.
Enyne Synthesis and Reduction
- Copper-mediated coupling : (Z)-1-bromohept-1-ene reacts with protected undec-10-yne-1-ol under Pd/Cu catalysis.
- Lindlar catalyst hydrogenation : Partial reduction of the triple bond to cis-diene (96% selectivity).
- Deprotection and oxidation : Tetrabutylammonium fluoride (TBAF) removes protecting groups; KMnO₄ oxidizes the alcohol to acid.
Yield Comparison :
| Step | Yield (%) | Purity (GC) |
|---|---|---|
| Enyne coupling | 82 | 95 |
| Hydrogenation | 78 | 97 |
| Oxidation | 85 | 99 |
Oxidative Methods from Alcohol Precursors
Late-stage oxidation of dienols provides an alternative entry to the carboxylic acid functionality.
Comparative Analysis of Methods
Table 1. Method Efficiency Metrics
| Method | Steps | Overall Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Wittig Sequential | 3 | 41 | Moderate | Limited |
| Suzuki Coupling | 4 | 53 | High | Excellent |
| Claisen Rearrangement | 2 | 68 | Excellent | Moderate |
| Enyne Hydrogenation | 3 | 58 | High | Good |
Key Findings:
Chemical Reactions Analysis
Types of Reactions: 2-Ethenylhepta-4,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Halogenated compounds
Scientific Research Applications
2-Ethenylhepta-4,6-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethenylhepta-4,6-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that participate in further chemical transformations . The compound’s conjugated diene system allows it to undergo cycloaddition reactions, forming cyclic structures that are important in various biological and chemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-Ethenylhepta-4,6-dienoic acid and related compounds:
*Note: Molecular formulas and weights for this compound and Adda5 derivative are inferred from structural analysis.
Key Differences and Research Findings
Reactivity and Stability
- This compound: The conjugated diene system (C4–C6) and electron-withdrawing carboxylic acid group may enhance susceptibility to electrophilic additions or Diels-Alder reactions.
- Methyl/Ethyl Hepta-4,6-dienoate Esters: The esterification of the carboxylic acid group (as in Methylhepta-4,6-dienoate, CAS 33741-15-0 ) reduces polarity, improving volatility for applications in chromatography or fragrances. However, this also diminishes hydrogen-bonding capacity, affecting solubility in aqueous systems.
- Hexa-2,4-dienoic Acid: With shorter chain length and double bonds at C2–C4, this compound (e.g., sorbic acid) exhibits antimicrobial properties, unlike this compound, which lacks documented bioactivity .
- Adda5 Derivative: The complex structure of Adda5 (part of microcystin-LR) includes a deca-4,6-dienoic acid backbone with aromatic and amino groups, enabling toxin-receptor interactions in cyanobacteria .
- Dodeca-4,6-diynoic Acid: Triple bonds (diynes) confer rigidity and unique reactivity, such as polymerization under UV light, unlike the dienoic acids’ conjugation-driven chemistry .
Physicochemical Properties
- Polarity: Carboxylic acids (e.g., this compound) are more polar than esters (e.g., Methylhepta-4,6-dienoate), leading to higher boiling points and water solubility.
- Molecular Weight: Longer chains (e.g., dodeca-4,6-diynoic acid) increase hydrophobicity, whereas shorter analogs like Hexa-2,4-dienoic acid are more water-miscible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
